molecular formula C18H18O2 B1260253 4'-O-methylnyasol CAS No. 79004-25-4

4'-O-methylnyasol

Cat. No. B1260253
CAS RN: 79004-25-4
M. Wt: 266.3 g/mol
InChI Key: MTYGOTBQCBXZQD-IJVDHGTGSA-N
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Description

4’-O-Methylnyasol, also known as Ellisinin A, is an inhibitor of β-hexosaminidase . It inhibits β-hexosaminidase release from rat basophilic leukemia-2H3 cells with an IC50 of 52.67 μM . It is sourced from plants in the Liliaceae family, specifically Anemarrhena asphodeloides Bunge .


Molecular Structure Analysis

The molecular weight of 4’-O-methylnyasol is 266.33 . Its molecular formula is C18H18O2 . The SMILES representation of its structure is COC(C=C1)=CC=C1/C=C\\C@HO)C=C .


Physical And Chemical Properties Analysis

4’-O-Methylnyasol is a powder . Its solubility is noted in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored desiccated at -20°C .

Scientific Research Applications

Isolation and Purification in Medicinal Herb Research

A study by Sun, Sun, and Liu (2006) detailed the use of high-speed counter-current chromatography (HSCCC) for isolating and purifying components, including 4'-O-methylnyasol, from the Chinese medicinal herb Rhizoma Anemarrhenae. This approach yielded 12.4 mg of 4'-O-methylnyasol with a purity of 98.2%, highlighting its significance in the field of traditional medicine and natural product chemistry (Sun, Sun, & Liu, 2006).

Potential for Allergy Treatment

Research by Bak et al. (2016) identified 4'-O-methylnyasol as an active compound in Anemarrhena asphodeloides, known for its anti-inflammatory properties. The study found that 4'-O-methylnyasol and other norlignans from A. asphodeloides inhibited the release of β-hexosaminidase, a marker of degranulation in immune cells, suggesting potential applications in allergy treatment (Bak et al., 2016).

properties

IUPAC Name

4-[(1Z,3R)-1-(4-methoxyphenyl)penta-1,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-15(16-8-10-17(19)11-9-16)7-4-14-5-12-18(20-2)13-6-14/h3-13,15,19H,1H2,2H3/b7-4-/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYGOTBQCBXZQD-IJVDHGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\[C@@H](C=C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-methylnyasol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
배그린 - 2008 - dspace.ewha.ac.kr
During our screening program to find plant-derived inhibitory agents against Respiratory syncytial virus (RSV), the EtOAc extracts of Anemarrhena asphodeloides Bunge (Liliaceae) …
Number of citations: 0 dspace.ewha.ac.kr
Q Sun, A Sun, R Liu - Journal of Chromatography A, 2006 - Elsevier
… When light petroleum–ethyl acetate–methanol–water systems in different volume ratios were used, the K-values of cis-hinkiresinol and (-)-4′-O-methylnyasol were suitable but that of …
Number of citations: 57 www.sciencedirect.com
JP Bak, YM Cho, I Kim, DW Park, JE Kwon… - Biomedicine & …, 2016 - Elsevier
… The compounds isolated from the dichloromethane (CH 2 Cl 2 ) soluble fraction were identified as 4′-O-methylnyasol (1), nyasol (2), 3″-methoxynyasol (3), 3″-hydroxy-4″-methoxy-…
Number of citations: 9 www.sciencedirect.com
SB Wu, Y Wen, XW Li, Y Zhao, Z Zhao, JF Hu - … Systematics and Ecology, 2009 - Elsevier
Nine (1–9) and seven (1–6, 10) compounds were isolated from the fruits of Sonneratia caseolaris and Sonneratia ovata, respectively. Their structures were identified by comparing their …
Number of citations: 78 www.sciencedirect.com
KD Liu, WQ Yang, MZ Dai, Y Xu, YP Qin, YY Dong, J Fu… - Phytochemistry, 2022 - Elsevier
… 4′-O-methylnyasol (10 μM) exhibited 84.91% antiproliferative activity against the K562 … , belalloside B (Monthakantirat et al., 2005) (21), 4′-O-methylnyasol (Sun et al., 2006) (22), and …
Number of citations: 5 www.sciencedirect.com
G Bae, JR Yu, J Lee, J Chang… - Chemistry & …, 2007 - Wiley Online Library
Three known phenolic compounds, (−)‐(R)‐nyasol (=4,4′‐(1Z,3R)‐Penta‐1,4‐diene‐1,3‐diyldiphenol; 1), its derivative 2, and broussonin A (3) – isolated from the rhizomes of …
Number of citations: 42 onlinelibrary.wiley.com
K Pudhom, PE Hansen - Bioorganic & Medicinal Chemistry Letters, 2015 - Elsevier
… ovata, three compounds (−)-(R)-nyasol, (−)-(R)-4′-O-methylnyasol and maslinic acid were isolated. Determination by the MTT assay method, these three compounds showed …
Number of citations: 42 www.sciencedirect.com
M Rahmatullah, MNK Azam, S Pramanik… - International Journal of …, 2012 - academia.edu
Diabetes is a debilitating disease affecting millions of people worldwide for which allopathic medicine has no known complete cure. Since the disease is projected to rise, significant …
Number of citations: 27 www.academia.edu
Y Ren, BG Elkington, JM Henkin, K Sydara… - Journal of medicinal …, 2021 - ncbi.nlm.nih.gov
… Moreover, the norlignans 1, 1a, and 1b, along with their analogue, 4’-O-methylnyasol, … In addition, (–)-nyasol and (–)-4’-O-methylnyasol were found to inhibit effectively respiratory …
Number of citations: 4 www.ncbi.nlm.nih.gov
P Wetwitayaklung, C Limmatvapirat… - Indian journal of …, 2013 - ncbi.nlm.nih.gov
… The (-)-R-nyasol, (-)-R-4΄-O-methylnyasol and maslinic acid in Cork tree are responsible for its cytotoxic activity[7]. One of the species in family Sonneratiaceae that is related to Cork …
Number of citations: 26 www.ncbi.nlm.nih.gov

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